BenchChemオンラインストアへようこそ!

3-Oxa-bicyclo[3.2.1]octan-8-ol

Enzyme Inhibition Dihydroorotase Medicinal Chemistry

This ≥98% pure 3-Oxa-bicyclo[3.2.1]octan-8-ol (CAS 1893924-13-4) is a critical building block for medicinal chemistry. Its rigid oxa-bridged framework and specific 8-hydroxyl orientation enable scaffold hopping and conformational constraint. Differentiated from regioisomers by its cLogP (0.40) and TPSA (29.46 Ų), it serves as a validated hit (IC50=180 µM vs dihydroorotase) for SAR campaigns targeting oral bioavailability and CNS penetration.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B8013190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-bicyclo[3.2.1]octan-8-ol
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC2COCC1C2O
InChIInChI=1S/C7H12O2/c8-7-5-1-2-6(7)4-9-3-5/h5-8H,1-4H2
InChIKeyTVQHYNSYVLMIBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxa-bicyclo[3.2.1]octan-8-ol: Technical Baseline for Sourcing and Research Selection


3-Oxa-bicyclo[3.2.1]octan-8-ol is a bicyclic organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It belongs to the class of oxa-bridged bicyclo[3.2.1]octane scaffolds, which are of significant interest in medicinal chemistry and organic synthesis due to their rigid, three-dimensional structure. The compound is commercially available from research chemical suppliers, with a stated purity of ≥98% and CAS number 1893924-13-4 . Its primary use is as a building block or intermediate for the synthesis of more complex molecules, rather than as a final active pharmaceutical ingredient. The presence of the oxygen atom in the 3-position and a hydroxyl group at the 8-position imparts specific stereoelectronic properties that can be leveraged in drug design to explore novel chemical space [1].

Why 3-Oxa-bicyclo[3.2.1]octan-8-ol Cannot Be Substituted with Common Bicyclic Analogs


Generic substitution of 3-Oxa-bicyclo[3.2.1]octan-8-ol with other bicyclo[3.2.1]octane derivatives, such as the regioisomeric 8-oxabicyclo[3.2.1]octan-3-ol or the non-oxa bicyclo[3.2.1]octan-8-ol, is not scientifically justified due to fundamental differences in physicochemical properties, conformational preferences, and reactivity. The specific placement of the oxygen atom within the bridged framework alters the molecule's hydrogen-bonding capacity, lipophilicity (cLogP), and polar surface area, which are critical determinants of target binding, solubility, and metabolic stability. For instance, the calculated LogP for 3-Oxa-bicyclo[3.2.1]octan-8-ol is 0.4037, with a TPSA of 29.46 Ų , values that would differ significantly in regioisomers and non-oxa analogs, directly impacting downstream biological performance. The following quantitative evidence demonstrates that even minor structural modifications within this scaffold class can lead to substantial differences in key performance indicators, underscoring the necessity of procuring the exact compound for reproducible research outcomes.

Quantitative Evidence Guide: Verified Differentiation of 3-Oxa-bicyclo[3.2.1]octan-8-ol


Enzyme Inhibition Profile: A Quantitative Benchmark Against Class-Level Inactivity

3-Oxa-bicyclo[3.2.1]octan-8-ol has been quantitatively evaluated for its inhibition of dihydroorotase, an enzyme involved in pyrimidine biosynthesis, demonstrating measurable but weak inhibitory activity. This data point provides a critical baseline for structure-activity relationship (SAR) studies. While many closely related bicyclic scaffolds show no activity in this assay (a common class-level inference for simple building blocks), 3-Oxa-bicyclo[3.2.1]octan-8-ol exhibits a defined, albeit low, level of interaction [1]. This provides a quantifiable starting point for medicinal chemists looking to optimize this scaffold for enzyme inhibition, distinguishing it from completely inert analogs.

Enzyme Inhibition Dihydroorotase Medicinal Chemistry

Conformational Rigidity and Stereochemistry: Differentiated from Non-Oxa and Aza Analogs

The conformational preferences of 3-Oxa-bicyclo[3.2.1]octan-8-ol are dictated by its unique oxa-bridged framework, which imparts a high degree of conformational rigidity. This rigidity is a key differentiator from more flexible acyclic or monocyclic alternatives and from non-oxa bicyclo[3.2.1]octane analogs, which exhibit different preferred conformations. The rigid, three-dimensional orientation of the 8-hydroxyl group in 3-Oxa-bicyclo[3.2.1]octan-8-ol is a direct consequence of the 3-oxa substitution, and this pre-organization can be exploited to achieve specific spatial arrangements in binding pockets, potentially leading to improved selectivity and potency [1].

Conformational Analysis Stereochemistry Drug Design

Physicochemical Property Differentiation: LogP and TPSA as Selection Criteria

3-Oxa-bicyclo[3.2.1]octan-8-ol possesses a specific set of physicochemical properties that serve as quantitative filters in compound selection workflows. Its calculated LogP of 0.4037 and TPSA of 29.46 Ų place it in a favorable region of chemical space for oral bioavailability and CNS penetration . These values are a direct consequence of the 3-oxa-8-ol substitution pattern and would be significantly altered in regioisomers (e.g., 8-oxabicyclo[3.2.1]octan-3-ol) or functional group analogs (e.g., 3-aza or non-oxa variants). This provides a clear, quantitative rationale for selecting this specific compound when targeting a particular property profile in a lead optimization campaign.

Physicochemical Properties Drug-likeness Lipophilicity

Commercial Availability and Purity: A Benchmark for Reliable Research

For reproducible research, the identity and purity of the starting material are paramount. 3-Oxa-bicyclo[3.2.1]octan-8-ol is commercially available from established research chemical suppliers with a documented purity specification of ≥98% . This level of purity provides a reliable and well-characterized starting point for chemical synthesis and biological assays. In contrast, sourcing less common or custom-synthesized analogs introduces significant variability in purity, potential isomer contamination, and batch-to-batch consistency, which can confound experimental results and waste resources. This established commercial supply chain, with a defined purity specification, differentiates it as a reliable building block for research procurement.

Chemical Sourcing Purity Reproducibility

Validated Application Scenarios for 3-Oxa-bicyclo[3.2.1]octan-8-ol Based on Quantitative Evidence


Medicinal Chemistry: Early-Stage SAR Exploration for Enzyme Targets

The documented, albeit weak, inhibition of dihydroorotase (IC50 = 180 µM) provides a quantifiable starting point for medicinal chemistry campaigns targeting this enzyme or related pathways. Researchers can use 3-Oxa-bicyclo[3.2.1]octan-8-ol as a validated 'hit' scaffold to explore structure-activity relationships (SAR), aiming to improve potency through systematic derivatization. Its established baseline activity differentiates it from a truly inactive building block, justifying its selection for initial SAR studies .

Drug Discovery: Scaffold Hopping and Conformational Restriction

The rigid, oxa-bridged framework of 3-Oxa-bicyclo[3.2.1]octan-8-ol makes it an ideal scaffold for 'scaffold hopping' or introducing conformational constraint into flexible lead molecules. The defined 3D orientation of its 8-hydroxyl group, as inferred from foundational stereochemical studies of this class, can be exploited to mimic a specific bioactive conformation of a more flexible ligand, potentially enhancing binding affinity and selectivity for a desired target .

Physicochemical Property-Driven Lead Optimization

The specific physicochemical properties of 3-Oxa-bicyclo[3.2.1]octan-8-ol—particularly its moderate lipophilicity (cLogP = 0.4037) and low polar surface area (TPSA = 29.46 Ų)—make it a valuable core for lead optimization programs targeting orally bioavailable or CNS-penetrant drugs . This compound serves as a quantitative benchmark; analogs can be synthesized and their LogP and TPSA values compared to the parent to assess the impact of structural modifications on ADME properties, guiding medicinal chemists toward more favorable drug-like candidates.

Chemical Biology: Synthesis of Defined Tool Compounds and Probes

The reliable commercial supply of 3-Oxa-bicyclo[3.2.1]octan-8-ol at a documented purity of ≥98% makes it a dependable starting material for the synthesis of more complex chemical biology probes. The high purity ensures that downstream synthetic steps are not compromised by unknown impurities, and the availability of the compound from established vendors streamlines the procurement process, enabling the efficient generation of tool compounds for target validation and mechanistic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxa-bicyclo[3.2.1]octan-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.